Glyceryl ascorbate
Overview
Description
Glyceryl ascorbate: is a water-soluble derivative of vitamin C, formed by linking ascorbic acid (the pure form of vitamin C) to glycerin, a humectant. This combination enhances the stability of ascorbic acid while retaining many of its beneficial properties . This compound is commonly used in cosmetic and skincare products due to its stability and efficacy over a broader pH range compared to pure ascorbic acid .
Mechanism of Action
- These enzymes catalyze hydroxylation of proline and lysine residues in collagen, leading to its functional and structural maturation .
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Glyceryl ascorbate plays a significant role in various biochemical reactions. It acts as an antioxidant, scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress. This compound interacts with several enzymes and proteins, including ascorbate peroxidase, which uses it as a substrate to neutralize hydrogen peroxide. Additionally, this compound is involved in the regeneration of other antioxidants, such as vitamin E, by reducing the tocopheroxyl radical back to its active form .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It enhances collagen synthesis in fibroblasts, promoting skin elasticity and reducing wrinkles . This compound also influences cell signaling pathways, such as the MAPK pathway, which is involved in cell proliferation and differentiation. Furthermore, it modulates gene expression related to antioxidant defense and inflammation, thereby contributing to cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It acts as an electron donor, reducing oxidized biomolecules and maintaining redox balance within cells. This compound binds to and activates ascorbate-dependent enzymes, such as prolyl hydroxylase, which is crucial for collagen synthesis . Additionally, this compound inhibits the activity of tyrosinase, an enzyme involved in melanin production, thereby contributing to skin lightening .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is relatively stable under physiological conditions but can degrade when exposed to light and air. Long-term studies have shown that this compound maintains its antioxidant activity and continues to support collagen synthesis and skin hydration over extended periods . Its efficacy may diminish if not stored properly.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it enhances antioxidant defense and promotes wound healing without any adverse effects . At high doses, this compound can induce oxidative stress and cause cellular damage due to the generation of free radicals . Therefore, it is crucial to determine the optimal dosage to maximize its benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by ascorbate oxidase and dehydroascorbate reductase, which convert it to dehydroascorbate and subsequently to ascorbate . This conversion is essential for maintaining the cellular redox state and supporting various enzymatic reactions. This compound also influences the ascorbate-glutathione cycle, which plays a critical role in detoxifying ROS and maintaining cellular homeostasis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Sodium-dependent vitamin C transporters (SVCT1 and SVCT2) facilitate its uptake into cells . Once inside the cell, this compound is distributed to various organelles, including the mitochondria and endoplasmic reticulum, where it exerts its antioxidant effects . Its distribution is influenced by factors such as membrane potential and pH gradients.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is predominantly localized in the cytosol and mitochondria, where it participates in redox reactions and supports mitochondrial function . Additionally, this compound can be found in the nucleus, where it influences gene expression and DNA repair processes . Its subcellular localization is regulated by targeting signals and post-translational modifications that direct it to specific compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyceryl ascorbate can be synthesized through esterification reactions where ascorbic acid is ester-linked to glycerin. Specific examples include 2-O-glyceryl ascorbic acid, 3-O-glyceryl ascorbic acid, and 2,3-di-O-glyceryl ascorbic acid . The reaction typically involves the use of catalysts and controlled conditions to ensure the correct ester linkage.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Glyceryl ascorbate undergoes various chemical reactions, including oxidation, reduction, and substitution. As a derivative of ascorbic acid, it retains the antioxidant properties and can participate in redox reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form dehydroascorbic acid.
Reduction: It can act as a reducing agent, donating electrons to neutralize free radicals and reactive oxygen species.
Substitution: this compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups under specific conditions.
Major Products: The major products formed from these reactions include dehydroascorbic acid and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Glyceryl ascorbate is used in the synthesis of various derivatives for research purposes. Its stability and solubility make it a valuable compound in chemical studies involving vitamin C derivatives .
Biology: In biological research, this compound is studied for its antioxidant properties and its role in cellular protection against oxidative stress. It is also used in studies related to collagen synthesis and skin health .
Medicine: this compound has applications in dermatology, particularly in formulations aimed at reducing oxidative damage and promoting skin health. It is also explored for its potential in preventing hand-foot skin reactions in patients undergoing certain cancer treatments .
Industry: In the cosmetic industry, this compound is used in various skincare products due to its stability and efficacy in delivering vitamin C benefits. It is also used in formulations aimed at enhancing skin hydration and reducing signs of aging .
Comparison with Similar Compounds
- Ascorbyl tetraisopalmitate
- Magnesium ascorbyl phosphate
- Sodium ascorbyl phosphate
- Ascorbyl palmitate
- Tetrahexyldecyl ascorbate
Comparison: Glyceryl ascorbate is unique among vitamin C derivatives due to its enhanced stability and solubility. Unlike pure ascorbic acid, which requires a narrow pH range for stability, this compound remains stable across a broader pH range, making it more versatile in formulations . Additionally, its combination with glycerin provides added moisturizing benefits, making it a preferred choice in skincare products .
Properties
IUPAC Name |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-(2,3-dihydroxypropoxy)-3-hydroxy-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O8/c10-1-4(12)3-16-8-6(14)7(5(13)2-11)17-9(8)15/h4-5,7,10-14H,1-3H2/t4?,5-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWQJCDIYBPYNT-ACFLWUFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COC1=C(C(OC1=O)C(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)OCC(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101269599 | |
Record name | 2-O-(2,3-Dihydroxypropyl)-L-ascorbic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101269599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1120360-13-5 | |
Record name | 2-O-(2,3-Dihydroxypropyl)-L-ascorbic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1120360-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-O-(2,3-Dihydroxypropyl)-L-ascorbic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101269599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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